4-Amino-3,4-dihydroisoquinolin-1(2H)-one
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Overview
Description
4-Amino-3,4-dihydroisoquinolin-1(2H)-one: is a heterocyclic organic compound that belongs to the isoquinoline family It features an amino group at the fourth position and a carbonyl group at the first position of the dihydroisoquinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3,4-dihydroisoquinolin-1(2H)-one can be achieved through several methods:
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Reductive Amination: : One common method involves the reductive amination of 3,4-dihydroisoquinolin-1(2H)-one with an appropriate amine source under reducing conditions. This reaction typically uses a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
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Cyclization Reactions: : Another approach involves the cyclization of suitable precursors, such as N-substituted benzylamines, under acidic or basic conditions. This method often requires the use of strong acids like hydrochloric acid or bases like sodium hydroxide to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Amino-3,4-dihydroisoquinolin-1(2H)-one undergoes various chemical reactions, including:
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Oxidation: : The compound can be oxidized to form corresponding quinoline derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
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Reduction: : Reduction of the carbonyl group can yield 4-amino-3,4-dihydroisoquinoline. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
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Substitution: : The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Reagents like alkyl halides or acyl chlorides are commonly employed.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, acyl chlorides
Major Products
Oxidation: Quinoline derivatives
Reduction: 4-Amino-3,4-dihydroisoquinoline
Substitution: Substituted isoquinoline derivatives
Scientific Research Applications
4-Amino-3,4-dihydroisoquinolin-1(2H)-one has several scientific research applications:
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Medicinal Chemistry: : The compound is investigated for its potential as a pharmacophore in the development of new drugs. It may exhibit biological activities such as anti-inflammatory, antimicrobial, and anticancer properties.
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Organic Synthesis: : It serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block for constructing diverse chemical structures.
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Biological Studies: : Researchers study its interactions with biological targets to understand its mechanism of action and potential therapeutic uses.
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Industrial Applications: : The compound may be used in the production of specialty chemicals and materials, leveraging its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-Amino-3,4-dihydroisoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways:
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Molecular Targets: : The compound may bind to enzymes, receptors, or other proteins, modulating their activity. For example, it could inhibit or activate enzymes involved in metabolic pathways.
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Pathways Involved: : The compound’s effects may be mediated through signaling pathways such as the MAPK/ERK pathway, influencing cellular processes like proliferation, apoptosis, and differentiation.
Comparison with Similar Compounds
Similar Compounds
4-Aminoquinoline: Lacks the dihydroisoquinoline ring structure but shares the amino group at the fourth position.
3,4-Dihydroisoquinolin-1(2H)-one: Lacks the amino group but shares the dihydroisoquinoline ring structure.
Uniqueness
4-Amino-3,4-dihydroisoquinolin-1(2H)-one is unique due to the presence of both the amino group and the dihydroisoquinoline ring structure. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-amino-3,4-dihydro-2H-isoquinolin-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c10-8-5-11-9(12)7-4-2-1-3-6(7)8/h1-4,8H,5,10H2,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPRLKELCMYQPJW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2C(=O)N1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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